Urea hydrofluoride

Description

Historical Context and Significance of Urea (B33335) Chemistry in Organic Synthesis

The journey of urea in organic chemistry began with its isolation from urine in the 18th century, but its true historical significance was cemented in 1828 by Friedrich Wöhler. Wöhler's groundbreaking synthesis of urea from inorganic precursors (ammonium cyanate) was a pivotal moment, effectively disproving the vitalism theory that organic compounds could only be produced by living organisms scimplify.comsigmaaldrich.comvulcanchem.comnih.govnordmann.global. This achievement laid the groundwork for modern organic synthesis and established urea as a fundamental organic molecule.

Urea and its derivatives have since become indispensable in various fields, including medicinal chemistry, agriculture, and materials science nordmann.globalmolport.comgoogle.comnih.govnih.gov. The urea moiety's ability to form stable hydrogen bonds makes urea derivatives valuable in drug design, influencing drug-target interactions and pharmacokinetic properties nordmann.global. Furthermore, urea itself is a versatile building block and reagent, utilized in numerous synthetic pathways, including multicomponent reactions and the synthesis of heterocyclic compounds molport.comoakwoodchemical.comontosight.aijustia.com. The exploration of urea-based compounds, including their salts with acids, is an ongoing area of research, driven by the search for safer and more efficient chemical processes justia.com.

Nomenclature and Fundamental Structural Representations of Urea Hydrofluoride

This compound is identified by several systematic and common names, reflecting its composition as a complex or salt of urea and hydrogen fluoride (B91410).

| Name/Identifier | Value | Source(s) |

| Primary Name | This compound | sigmaaldrich.commolport.comnih.gov |

| Synonyms | Hydrogen fluoride-urea, Urea, monohydrofluoride, urea;hydrofluoride, hydrogenfluoride-urea | sigmaaldrich.commolport.comoakwoodchemical.comnih.gov |

| Chemical Formula | CH₅FN₂O | molport.comoakwoodchemical.comnih.gov |

| Molecular Formula | CH₄N₂O·nHF (where 0 < n < 6) | google.com |

| CAS Numbers | 24926-15-6, 7664-39-3 | scimplify.comsigmaaldrich.commolport.com |

| Molecular Weight | 80.06 g/mol | sigmaaldrich.commolport.comnih.gov |

| SMILES | C(=O)(N)N.F | molport.comnih.gov |

| IUPAC Name | urea;hydrofluoride | sigmaaldrich.comnih.gov |

| InChI | InChI=1S/CH4N2O.FH/c2-1(3)4;/h(H4,2,3,4);1H | sigmaaldrich.comnih.gov |

| InChIKey | ITDRVJXDQOONPC-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

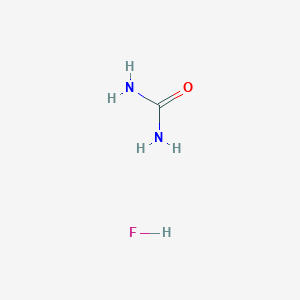

Structurally, this compound is understood as a complex formed through hydrogen bonding between the carbonyl oxygen of urea and the hydrogen atom of hydrogen fluoride vulcanchem.com. This interaction results in a crystalline solid vulcanchem.com. The compound is a derivative of urea, with hydrogen fluoride acting as a counter-ion or coordinating species.

Current Research Landscape and Academic Significance of this compound in Contemporary Chemistry

While specific academic literature focusing exclusively on the broad chemical landscape of this compound is not extensively detailed in the provided snippets, its presence in chemical supplier catalogs and patent literature indicates its relevance and utilization in contemporary chemical research and industry.

This compound, often specified with a hydrogen fluoride content ranging from 25.0% to 62.4% by mass, has been described in patent literature as a stable, nucleophilic fluorinating reagent google.com. Its utility stems from its ability to act as a source of fluoride ions in organic reactions. Notably, it has been proposed as an intermediate for fluorinating aliphatic hydrocarbons and small-molecule aromatic hydrocarbons google.com. The compound's inherent acidity is also highlighted, suggesting it can maintain or enhance acidity in catalytic systems without interfering with metal catalysts, thereby achieving high activity in acid-catalyzed reactions google.com.

The broader trend of developing "urea acid salts" (such as urea hydrochloride and urea sulfate) aims to provide alternatives to traditional mineral acids, offering improved health and safety profiles, including reduced corrosivity (B1173158) justia.com. This context suggests that this compound may also be investigated for similar benefits, potentially offering a safer handling profile compared to anhydrous hydrogen fluoride itself, while still delivering the reactivity associated with HF. Its availability from chemical suppliers further underscores its role as a reagent in research and development settings, contributing to advancements in synthetic organic chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

urea;hydrofluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.FH/c2-1(3)4;/h(H4,2,3,4);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDRVJXDQOONPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.062 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of Urea (B33335) Hydrofluoride and its Complexes

Crystallographic techniques, particularly X-ray diffraction, are fundamental in determining the three-dimensional arrangement of atoms within a crystal lattice, revealing details about molecular packing and intermolecular forces such as hydrogen bonding.

Single crystal X-ray diffraction (SCXRD) is a powerful method for obtaining precise atomic coordinates, bond lengths, and bond angles, thereby mapping out the intricate hydrogen bonding networks within a crystal researchgate.net. In the context of urea hydrofluoride, SCXRD would be instrumental in visualizing the interaction between urea and hydrogen fluoride (B91410). It is understood that the molecular structure involves hydrogen bonding between urea's carbonyl group and HF vulcanchem.com. Studies on related urea-based receptors complexed with halide anions have shown that the halide anion can be held by multiple N-H···X interactions, with the fluoride complex often exhibiting the strongest binding energy nih.gov. For instance, in chloride complexes, anions can be bridged by two receptors, forming centrosymmetric dimers nih.gov. Urea itself, in its crystalline form, engages in N-H···O hydrogen bonds wikipedia.orgresearchgate.net. The formation of this compound strongly suggests the presence of significant N-H···F hydrogen bonding, where the acidic proton of HF interacts with the nitrogen atoms of urea, and potentially the carbonyl oxygen, while the fluoride anion acts as a hydrogen bond acceptor.

Table 3.1.1: Expected Hydrogen Bonding Interactions in this compound

| Donor (Urea) | Acceptor (HF/Fluoride) | Interaction Type | Notes |

| N-H | F (from HF) | N-H···F | Primary interaction, stabilizing the urea-HF adduct. |

| N-H | O (of carbonyl) | N-H···O | Inherent to urea's crystal structure, may be influenced by HF presence. |

| C=O | H (from HF) | C=O···H | Possible interaction, though less common than N-H···F or N-H···O. |

Powder X-ray Diffraction (PXRD) is a crucial technique for identifying crystalline phases, characterizing polycrystalline materials, and confirming the structure of bulk samples researchgate.netresearchgate.netpharmascholars.com. It is particularly useful for distinguishing between different polymorphs of the same compound researchgate.net. PXRD patterns are unique fingerprints for crystalline substances, allowing for phase identification by matching experimental data to databases researchgate.net. Studies on urea and its derivatives often employ PXRD for structural confirmation americanpharmaceuticalreview.comresearchgate.net. For urea, characteristic diffraction peaks have been reported, such as a sharp peak at approximately 2θ = 22°, accompanied by smaller peaks around 24° and 30° americanpharmaceuticalreview.com. Variable temperature XRPD (VT-XRPD) has also been used to study the thermal expansion coefficients of urea nih.gov. The presence of urea in co-crystals or adducts is typically verified by observing its characteristic PXRD peaks researchgate.net.

Table 3.1.2: Representative PXRD Peaks for Urea

| 2θ (°)* | d-spacing (Å) | Relative Intensity (%) | Miller Indices (approx.) |

| 22.0 | 4.04 | High | (112) |

| 24.6 | 3.61 | Medium | (221) |

| 29.3 | 3.05 | Medium | (003) |

| 30.0 | 2.98 | Medium | (330) |

| 35.5 | 2.53 | Medium | (330) |

*Note: Peak positions can vary slightly depending on experimental conditions and sample preparation.

The introduction of dopants or additives during crystallization can significantly influence the resulting crystal's perfection and morphology nih.gov. These substances can interact with crystal faces, altering growth rates and favoring specific crystal habits nih.govpnas.org. For instance, the addition of urea to sodium chloride solutions has been shown to promote the formation of octahedral crystals over cubic ones by stabilizing the (111) face pnas.org. In studies involving urea as a dopant in other crystalline materials, such as gamma-glycine or KDP, morphological alterations have been observed wikipedia.orgpw.edu.pl. Doping can also impact crystalline perfection; while some dopants can improve crystal quality, others, particularly at higher concentrations, may lead to structural imperfections like grain boundaries, which can detrimentally affect properties wikipedia.orgresearchgate.net.

Table 3.1.3: Influence of Additives/Doping on Crystal Properties (Examples from Urea-related Systems)

| Additive/Dopant | Host Material | Observed Effect on Morphology | Observed Effect on Crystalline Perfection |

| Urea | NaCl | Favors octahedral over cubic crystals | N/A |

| Urea | γ-glycine | Morphological alterations observed | N/A |

| Urea | KDP | N/A (focus on SHG efficiency) | Enhanced crystallinity in some cases |

| Urea | ZTS (Zinc tris(thiourea) sulfate) | N/A | Deterioration at high concentrations |

| Urea | Various | Can modify crystal shape (e.g., needle-like to cubes) | Can improve or deteriorate |

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups present in a molecule, the nature of chemical bonds, and molecular conformation.

FTIR spectroscopy is a widely used technique for identifying functional groups based on their characteristic vibrational frequencies nih.govnih.govwhiterose.ac.ukrsc.org. For urea, key vibrational modes include N-H stretching, C=O stretching, N-H bending, and C-N stretching whiterose.ac.ukrsc.org. The presence of hydrogen bonding, a critical feature in this compound, often manifests as shifts in these absorption bands, typically broadening or shifting to lower frequencies researchgate.netnih.govwhiterose.ac.uk. For example, the C=O stretching vibration of urea, typically observed around 1677 cm⁻¹, might shift upon interaction with HF due to hydrogen bond formation whiterose.ac.ukrsc.org. Similarly, N-H stretching and bending modes are sensitive to changes in their hydrogen bonding environment.

Table 3.2.1: Characteristic FTIR Vibrational Bands of Urea and Potential Shifts in this compound

| Vibration Mode | Urea (cm⁻¹) whiterose.ac.ukrsc.org | This compound (Expected Shift) | Assignment |

| N-H Stretching (asymmetric) | ~3456 | Shift to lower frequency | N-H···F hydrogen bonding |

| N-H Stretching (symmetric) | ~3350, ~3265 | Shift to lower frequency | N-H···F hydrogen bonding |

| C=O Stretching | ~1677 | Shift to lower frequency | Interaction with HF proton |

| N-H Bending/Deformation | ~1625-1650 | Shift to lower/higher frequency | Hydrogen bonding, coordination |

| C-N Stretching | ~1455 | Shift to lower/higher frequency | Hydrogen bonding, coordination |

| C=O Wagging / N-H Rocking | ~790 | Possible shift | Out-of-plane vibrations |

Raman spectroscopy complements FTIR by providing information on molecular vibrations that may be Raman-active but IR-inactive, and vice versa. It is sensitive to changes in molecular symmetry and conformation. For urea, Raman spectroscopy can identify specific vibrational modes, such as C-N stretching and NH₂ deformation. For instance, the symmetric CN stretch is observed around 1004 cm⁻¹ in solid urea, while NH₂ deformation bands appear around 1625 and 1650 cm⁻¹. Changes in the Raman spectrum, such as band broadening or shifts, can indicate alterations in hydrogen bonding or structural conformation due to interactions with other species, like HF. The comparison between crystalline and dissolved urea in Raman spectra, for example, shows a broadened OH vibration mode for dissolved urea.

Table 3.2.2: Characteristic Raman Vibrational Bands of Urea

| Vibration Mode | Urea (cm⁻¹) | Assignment |

| CO Deformation | ~546 | CO deformation |

| CN Symmetric Stretching | ~1004 | CN symmetric stretching |

| CN Asymmetric Stretching | ~1466 | CN asymmetric stretching |

| NH₂ Deformation | ~1625, ~1650 | NH₂ deformation vibrations |

Compound List

this compound (UHF)

Urea

Hydrogen Fluoride (HF)

Hydrogen Chloride (HCl)

Sodium Chloride (NaCl)

Potassium Dihydrogen Phosphate (KDP)

Gamma-glycine (γ-glycine)

Zinc Tris(thiourea) Sulfate (ZTS)

Nicotinamide (NA)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is indispensable for understanding the behavior of this compound in solution, providing detailed information about proton exchange, hydrogen bonding, and the local environment of various nuclei.

Proton NMR is highly sensitive to the chemical environment of hydrogen atoms, making it ideal for studying proton exchange processes and hydrogen bonding interactions within this compound. When fluoride ions interact with urea, the NH protons of urea undergo significant chemical shift changes, often moving downfield, indicating the formation of hydrogen bonds between the urea NH groups and the fluoride anion researchgate.netresearchgate.netresearchgate.net. These shifts are diagnostic of complex formation. Furthermore, the observation of scalar couplings between ¹H and ¹⁹F nuclei (¹hJNH···F) directly confirms the presence of hydrogen bonds and provides a quantitative measure of their strength researchgate.netresearchgate.netresearchgate.net. The magnitude of these couplings is sensitive to the geometry and strength of the hydrogen bond. In some studies involving urea derivatives and fluoride, the broadening and shifting of NH proton signals upon fluoride addition are key indicators of complexation researchgate.netrsc.org. The dynamics of proton exchange can also be inferred from the line shapes of these signals, especially at varying temperatures upenn.edu.

¹⁹F NMR spectroscopy is a powerful tool for directly probing the fluoride anion's environment and its interactions within the this compound complex. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic surroundings and the strength of hydrogen bonding or coordination researchgate.net. Studies on similar urea-fluoride systems have shown that the ¹⁹F chemical shift can indicate the degree of solvation or hydrogen bonding researchgate.netnih.gov. For instance, the formation of a hydrogen bond between a urea NH group and the fluoride anion results in a deshielding effect on the ¹⁹F nucleus, leading to a shift to higher frequencies (lower ppm values). The observation of ¹hJNH···F couplings in ¹⁹F NMR spectra, in addition to ¹H NMR, further corroborates the existence and strength of these interactions researchgate.netresearchgate.netresearchgate.net. In some cases, the ¹⁹F NMR spectrum can reveal the presence of species like bifluoride (HF₂⁻) if proton transfer from urea to fluoride occurs, indicated by characteristic chemical shifts and coupling patterns rsc.org.

¹³C and ¹⁵N NMR spectroscopy provide complementary information about the urea backbone and any substituents. The carbonyl carbon (C=O) and the nitrogen atoms of the urea moiety are sensitive to changes in electronic distribution caused by hydrogen bonding or salt formation. For this compound, ¹³C NMR typically shows a signal for the carbonyl carbon, which may experience a slight downfield shift upon interaction with hydrogen fluoride due to polarization effects researchgate.netnih.govresearchgate.netnih.gov. Similarly, ¹⁵N NMR can reveal changes in the nitrogen environments. While direct studies on this compound itself are less common in the readily available literature, studies on related urea-anion complexes show that ¹³C and ¹⁵N chemical shifts are indeed affected by hydrogen bonding and complexation, providing insights into the electronic redistribution within the urea molecule researchgate.netnih.govresearchgate.net.

Dielectric Spectroscopy for Understanding Electronic and Ionic Responses in Solid-State Complexes

Dielectric spectroscopy is employed to investigate the dynamic dielectric properties of materials, offering insights into molecular relaxations, charge transport, and phase transitions, particularly in solid-state complexes. For metal-urea complexes, dielectric spectroscopy has revealed relaxation peaks associated with the orientation polarization of urea molecules and potentially their NH₂ groups researchgate.networldscientific.com. These relaxations are typically thermally activated, shifting to higher frequencies with increasing temperature. The permittivity values of such complexes are often higher than that of pure urea, indicating structure dependency and changes in polarizability upon complexation researchgate.networldscientific.com. While direct studies on this compound using dielectric spectroscopy are not extensively detailed in the provided search results, the principles applied to metal-urea complexes suggest that similar analyses could reveal information about the polar nature and molecular dynamics of this compound in the solid state, especially concerning the interactions between urea and HF.

Mass Spectrometric Approaches for Compositional and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight, confirming the elemental composition, and elucidating the fragmentation patterns of chemical compounds. For this compound, MS can confirm its molecular formula (CH₅FN₂O) and provide information about its stability and fragmentation pathways under ionization conditions nih.govgoogle.com. Techniques like Electrospray Ionization (ESI) are commonly used for polar and ionic compounds like this compound. Fragmentation patterns can reveal how the molecule breaks down, potentially showing the dissociation into urea and HF fragments, or characteristic fragments of the urea moiety itself rsc.orgscience.govresearchgate.net. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for unambiguous identification and confirmation of the elemental composition. Studies on related urea derivatives have shown that MS can effectively identify molecular ions and fragmentation products, aiding in structural confirmation .

Mechanistic Investigations of Urea Hydrofluoride Chemical Reactivity

Acid-Catalytic Properties and Proton Transfer Mechanisms

Protonation Equilibria in Aqueous and Non-Aqueous Media

Urea (B33335), as a molecule, exhibits weak basicity due to the lone pair of electrons on its nitrogen atoms. In the presence of strong acids like hydrogen fluoride (B91410), urea can be protonated. The resulting urea hydrofluoride salt exists in equilibrium in solution. Studies on protonation equilibria are crucial for understanding its behavior in different solvent systems. In aqueous media, the protonation of urea is influenced by the dissociation of water and the presence of other ions. While specific pKa values for this compound in aqueous solutions are not readily detailed in the provided search results, general observations about urea's weak basicity suggest that its protonation state will be sensitive to pH. In non-aqueous media, the solvent's properties, such as its dielectric constant and proton-donating or accepting capabilities, significantly influence protonation equilibria slideshare.netegyankosh.ac.inresearchgate.net. For instance, in highly acidic non-aqueous solvents, urea can be expected to exist predominantly in its protonated form. The acidity of this compound itself, stemming from the HF component, also plays a role in these equilibria google.com.

Hydrolysis Mechanisms of this compound in Aqueous Systems

The hydrolysis of this compound in aqueous systems involves the reaction with water, leading to its decomposition. The general decomposition of urea in water can proceed via an elimination reaction or, more rapidly, through enzymatic catalysis, yielding ammonia (B1221849) and carbon dioxide or carbonic acid sciencemadness.orguu.nlresearchgate.net. While direct studies on the hydrolysis mechanism of this compound specifically are limited in the provided snippets, the underlying chemistry of urea hydrolysis is relevant. In aqueous solutions, urea hydrolysis can be catalyzed by acids or bases sciencemadness.org. The presence of HF in this compound suggests an acidic environment, which would likely promote acid-catalyzed hydrolysis. The process can involve the formation of isocyanic acid (HNCO) as an intermediate, which then further hydrolyzes to ammonia and carbon dioxide sciencemadness.orgresearchgate.net.

Kinetic and Thermodynamic Aspects of Hydrolytic Decomposition

The kinetics of urea hydrolysis are generally described as a first-order reaction with respect to urea concentration researchgate.netchesci.com. The rate constant for urea hydrolysis is influenced by temperature and pH researchgate.netcabidigitallibrary.orgresearchgate.net. For instance, studies on urea hydrolysis (not specifically this compound) have reported activation energies, such as 60.93 kJ/mol and a frequency factor of 4.259 × 10⁵ min⁻¹ at atmospheric pressure researchgate.net. Another study found an activation energy of 35.3 kJ/mol for enzymatic urea hydrolysis fkit.hr. The hydrolysis of urea is generally considered to be a slow, uncatalyzed reaction in neutral aqueous solutions, with a very long half-life researchgate.netnih.gov. However, the presence of HF in this compound would significantly increase the acidity and thus the rate of hydrolysis compared to neutral urea solutions. Thermodynamic parameters, such as enthalpy and entropy changes, indicate that urea hydrolysis is often endothermic and controlled by enthalpy nih.govresearchgate.net.

Table 1: Kinetic Parameters for Urea Hydrolysis (General)

| Parameter | Value | Conditions | Reference |

| Rate Constant (k) | 0.0016 h⁻¹ | Flooded conditions (soil) | chesci.com |

| Activation Energy (Ea) | 60.93 kJ/mol | Atmospheric pressure | researchgate.net |

| Frequency Factor | 4.259 × 10⁵ min⁻¹ | Atmospheric pressure | researchgate.net |

| Activation Energy (Ea) | 35.3 kJ/mol | Enzymatic hydrolysis, 25 °C, pH 7 | fkit.hr |

| Half-life (H₁/₂) | ~136 hrs | 55 °C (uncatalyzed) | researchgate.net |

| Hydrolysis Rate Constant (k) | 0.07 (5 °C), 0.12 (15 °C), 0.20 (25 °C) | Soil incubation, various soils and treatments | researchgate.netresearchgate.net |

Influence of Temperature and Concentration on Hydrolytic Stability

The stability of urea in aqueous solutions is affected by temperature and concentration. Generally, urea is more stable in the pH range of 4-8, and its stability decreases with increasing temperature popline.org. Higher initial urea concentrations can lead to a decrease in the degradation rate over time, possibly due to a reverse reaction becoming a factor popline.org. In agricultural contexts, soil moisture content and temperature significantly influence urea hydrolysis rates, with higher temperatures generally promoting faster hydrolysis cabidigitallibrary.orgresearchgate.netresearchgate.net. The presence of this compound, being an acidic salt, would likely exhibit different stability profiles compared to neutral urea, with acidity potentially accelerating decomposition.

Reaction Pathways in Complex Chemical Transformations Facilitated by this compound (General Urea Reactivity Context)

This compound can act as a source of hydrogen fluoride (HF) or as an acidic reagent in various chemical transformations. Its acidic nature makes it useful in acid-catalyzed reactions google.com. Traditional fluorinating agents like fluorine gas or anhydrous HF have limitations due to their high reactivity, volatility, and corrosivity (B1173158) google.com. This compound, being a more stable solid, offers a safer alternative for introducing fluorine or acting as an acidic catalyst. It has been described as a fluorinating reagent stable for use in daily environments and as an intermediate in fluorinating aliphatic and aromatic hydrocarbons google.com.

In organic synthesis, urea derivatives are widely used as building blocks, catalysts, or components of solvent systems rsc.orgnih.govresearchgate.netacs.orgorganic-chemistry.org. While specific reactions facilitated solely by this compound are not extensively detailed in the provided snippets, its acidic and potentially fluorinating properties suggest its utility in reactions requiring such characteristics. For example, urea itself can act as a catalyst in multicomponent reactions like the Biginelli reaction acs.org. The acidic nature of this compound could enhance reaction rates in acid-catalyzed processes by maintaining a lower pH google.com. Furthermore, its potential as a source of HF could be leveraged in reactions where controlled delivery of HF is required, avoiding the hazards associated with handling anhydrous HF.

Supramolecular Chemistry and Intermolecular Interactions of Urea Hydrofluoride

Anion Recognition and Binding Properties

The urea (B33335) functional group is a well-established and highly effective binding site in the field of anion receptor chemistry. nih.gov Its ability to form strong, directional hydrogen bonds with anions makes it a cornerstone in the design of synthetic receptors. The interaction is particularly strong with basic anions like fluoride (B91410), leading to the formation of stable complexes. rsc.org

Urea derivatives exhibit a pronounced ability to selectively recognize and bind fluoride anions among other halides. nih.govmdpi.com This selectivity is primarily attributed to the high basicity and small size of the fluoride ion, which allows for the formation of very strong hydrogen bonds with the N-H donor groups of the urea molecule. frontiersin.org

The complexation can occur through several mechanisms:

1:1 Complex Formation : A single urea molecule can bind to a fluoride anion, forming a [UF]⁻ complex. scispace.com

2:1 Complex Formation : In many cases, the fluoride anion is encapsulated between two urea molecules, forming a [U₂F]⁻ adduct. This motif is characterized by the fluoride acting as a doubly bifurcated hydrogen-bond acceptor. scispace.com

Deprotonation : In the presence of a strong base like fluoride, particularly in solvents like DMSO, the interaction can go beyond simple hydrogen bonding. The fluoride can be basic enough to cause the deprotonation of one or both of the urea's N-H fragments. rsc.orgnih.gov This event is often signaled by a distinct color change and is facilitated by the high stability of the resulting bifluoride ion ([HF₂]⁻). rsc.org

The binding strength and reactivity of these urea-fluoride complexes can be fine-tuned by modifying the electronic properties of the urea receptor, for instance, by adding electron-withdrawing substituents to the aryl groups. nih.govbris.ac.uk Such modifications enhance the acidity of the N-H protons, leading to stronger binding interactions. mdpi.com

| Interaction Type | Stoichiometry (Urea:Fluoride) | Description | Key Outcome |

|---|---|---|---|

| Hydrogen Bonding | 1:1 or 2:1 | Fluoride anion acts as a hydrogen bond acceptor for the urea N-H groups. | Formation of stable [UF]⁻ or [U₂F]⁻ complexes. scispace.com |

| Proton Transfer (Deprotonation) | Varies | The basic fluoride anion abstracts a proton from the acidic N-H group of the urea. | Formation of a deprotonated urea anion and the stable [HF₂]⁻ species, often accompanied by a color change. rsc.orgnih.gov |

The foundation of anion recognition by urea hydrofluoride is the formation of robust hydrogen bonding networks. The two polarized N-H groups of the urea moiety can chelate a spherical anion or donate two parallel hydrogen bonds to the oxygen atoms of an oxoanion. researchgate.net In the solid state, these interactions lead to well-defined supramolecular structures.

X-ray and neutron diffraction studies have revealed several distinct coordination modes and hydrogen bond motifs in urea-fluoride complexes. scispace.com A common structural motif is the [U₂F]⁻ complex, where the fluoride ion is positioned between two urea molecules. scispace.com The geometry of these adducts can vary, leading to different urea-urea interplanar angles and O···F⁻···O angles. scispace.com Depending on the steric and electronic nature of the urea derivative and the counter-ion, hydrogen bonding can adopt different motifs, such as the R²₂(8) or R¹₂(6) patterns, which describe the ring structures formed by the hydrogen bonds. researchgate.net The N-H···F⁻ hydrogen bonds are the primary interactions responsible for the stability of these adducts.

In the context of anion sensing, the interaction between a urea-based receptor and an anion must be translated into a detectable signal. One powerful signaling mechanism is the formation of a charge-transfer (CT) complex in the ground state between the urea sensor and the fluoride anion. nih.govmdpi.com

This phenomenon is particularly evident in urea derivatives functionalized with chromophores, such as nitrophenyl groups. mdpi.comnih.gov Upon binding the fluoride anion, a new, lower-energy absorption band appears in the UV-Vis spectrum, which corresponds to the charge-transfer complex. nih.govnih.gov This often results in a distinct color change, allowing for colorimetric detection of the anion. frontiersin.orgmdpi.com The formation of the CT complex can also be observed through fluorescence spectroscopy, where new fluorescence bands may appear at longer wavelengths. nih.govmdpi.com

The signaling can also occur via deprotonation, as mentioned earlier. The formation of the deprotonated urea anion, which is often highly colored, provides a clear visual signal of the presence of a basic anion like fluoride. nih.gov Depending on the electron-accepting ability of the receptor and the electron-donating capacity of the anion, direct electron transfer (ET) can also occur, generating radical anions that are chromogenic. morressier.com

Metal Ion Complexation and Coordination Chemistry

Urea and its derivatives are widely used as ligands in coordination chemistry due to their versatile coordination modes. researchgate.net The most common mode of coordination is as a monodentate ligand through the carbonyl oxygen atom. destechpub.com This is because the oxygen atom possesses sp² hybridization and available lone pairs of electrons. destechpub.com However, other coordination modes are possible:

O-Coordination (Monodentate) : This is the typical mode, where the metal ion binds to the carbonyl oxygen. Metals such as Fe(III), Zn(II), and Cu(II) commonly coordinate through oxygen. destechpub.com

N-Coordination (Monodentate) : In some cases, coordination can occur through one of the nitrogen atoms. This is less common but has been observed with metals like Pd(II). destechpub.com N-coordination leads to significant shifts in the N-H stretching frequencies in the infrared spectrum.

Bridging Ligand : Urea can potentially bridge two metal centers, although this is less frequent.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. For instance, imidazole (B134444) urea compounds have been shown to bind to transition metals like Cu(II), Co(II), and Ni(II) in a unidentate fashion while still allowing for hydrogen bonding interactions with anions at the urea N-H sites. dur.ac.uk

| Coordination Mode | Binding Atom(s) | Example Metal Ions | Spectroscopic Signature (IR) |

|---|---|---|---|

| Monodentate (O-bound) | Oxygen | Fe(III), Zn(II), Cu(II), Co(II), Ni(II). researchgate.netdestechpub.com | Shift in C=O stretching frequency. |

| Monodentate (N-bound) | Nitrogen | Pd(II). destechpub.com | Shift of N-H stretching frequencies to lower values; C=O stretch shifts to higher frequency. |

The coordination of a metal ion to the urea moiety has significant structural and electronic consequences. When a metal binds to the carbonyl oxygen, it withdraws electron density from the C=O bond. This polarization enhances the acidity of the N-H protons, making them stronger hydrogen-bond donors. researchgate.net This effect can increase the affinity of the metal-coordinated urea for anions.

Conversely, the presence of electron-donating groups elsewhere in the ligand can decrease the acidity of the urea N-H protons, which may suppress the tendency for deprotonation by basic anions and favor hydrogen-bonding interactions. researchgate.net The coordination geometry around the metal center is also dictated by the urea ligand. For example, N,N'-diethylurea has been used to form octahedral [M(DEU)₆]²⁺ complexes with Co(II), Ni(II), and Zn(II). researchgate.net The interplay between metal coordination and anion binding allows for the design of complex systems where, for example, a metal ion can act as a scaffold to pre-organize urea ligands for selective anion recognition. dur.ac.uk

Interactions with Organic Substrates and Relevant Molecules (Focus on Chemical Interactions)

The supramolecular chemistry of this compound is fundamentally governed by its capacity to engage in a range of non-covalent interactions. These interactions, particularly hydrogen bonding, are pivotal in its association with various organic and biologically relevant molecules. The following sections delve into the principles of these interactions, the specific nature of hydrogen bonding, and the environmental factors that modulate these associations.

Fundamental Principles of Urea-Solute and Urea-Peptide Interactions

The interaction of urea, and by extension this compound, with solutes, including peptides, is a subject of extensive study, primarily due to its well-known role as a protein denaturant. The underlying principles of these interactions are multifaceted, involving both direct and indirect mechanisms.

The direct mechanism posits that urea molecules interact directly with the solute. In the context of peptides, this involves the formation of hydrogen bonds between urea and the peptide backbone. nih.govnih.gov Experimental and computational studies have shown that urea can effectively replace water molecules in the solvation shell of a peptide, forming long-lived hydrogen bonds. nih.gov Specifically, urea is thought to weaken the peptide bond, thereby contributing to the disruption of the peptide's secondary and tertiary structures. rsc.org The interaction is not limited to the peptide backbone; urea also interacts favorably with both polar and non-polar amino acid side chains.

The indirect mechanism, on the other hand, suggests that urea alters the structure of the surrounding water, which in turn weakens the hydrophobic interactions that are crucial for maintaining the folded structure of proteins. nih.gov However, the direct interaction model has gained considerable support, with evidence pointing to urea's ability to H-bond with peptide groups, which can more than compensate for excluded volume effects. nih.gov

In the case of this compound, the presence of the hydrofluoric acid moiety is expected to significantly influence these interactions. The fluoride ion is a strong hydrogen bond acceptor, and the HF molecule is a strong hydrogen bond donor. This dual character enhances the hydrogen bonding capabilities of the this compound complex compared to urea alone.

Table 1: Comparison of Interaction Mechanisms of Urea with Solutes

| Interaction Mechanism | Description | Key Interacting Moieties | Consequence for Peptides |

|---|---|---|---|

| Direct Interaction | Urea molecules directly engage with the solute through non-covalent forces. | Urea N-H and C=O groups, peptide backbone, amino acid side chains. | Disruption of intramolecular hydrogen bonds, leading to unfolding. |

| Indirect Interaction | Urea modifies the bulk solvent (water) structure. | Urea molecules and water molecules. | Weakening of the hydrophobic effect that stabilizes the folded state. |

Investigation of Hydrogen Bonding with Organic Molecules

Hydrogen bonding is the cornerstone of the supramolecular chemistry of urea and its derivatives. The urea molecule possesses both hydrogen bond donor (N-H groups) and acceptor (carbonyl oxygen) sites, allowing it to form robust and directional interactions. nih.gov The formation of this compound introduces a potent hydrogen bond donor (HF) and a highly electronegative fluoride atom, further enhancing its hydrogen bonding capacity.

Studies on the interaction of urea-based receptors with fluoride ions provide significant insights into the nature of the hydrogen bonds that this compound can form. Research has demonstrated that diarylurea compounds form stable 1:1 and 2:1 complexes with fluoride ions, primarily through N-H···F hydrogen bonds. scispace.comnih.gov The strength of this binding is tunable by modifying the electronic properties of the substituents on the urea receptor; electron-withdrawing groups enhance the acidity of the N-H protons and lead to stronger fluoride binding. nih.gov

The geometry of these hydrogen-bonded complexes has been extensively characterized in the solid state using X-ray and neutron diffraction. nih.gov In 2:1 urea-fluoride complexes, the fluoride ion is typically positioned between two urea molecules, acting as a doubly bifurcated hydrogen-bond acceptor. scispace.com The resulting [Urea₂F]⁻ motif showcases the ability of urea to create a well-defined binding pocket for anions.

While direct structural studies of this compound interacting with other organic molecules are limited, the principles derived from urea-fluoride complexes suggest that this compound would be a formidable hydrogen bond donor. It can be anticipated to form strong hydrogen bonds with a variety of organic functional groups that are hydrogen bond acceptors, such as carbonyls, ethers, and amines.

Table 2: Hydrogen Bonding Parameters in Diarylurea-Fluoride Complexes

| Complex | Hydrogen Bond Type | Key Distances (Å) | Key Angles (°) | Reference |

|---|

Spectroscopic techniques such as NMR have been instrumental in studying these hydrogen bonding interactions in solution. nih.govnih.gov For instance, changes in the chemical shift of the urea N-H protons upon addition of a hydrogen bond acceptor provide a direct measure of the interaction strength.

Influence of Solvent Environment and Ionic Strength on Intermolecular Associations

The intermolecular associations of this compound are highly sensitive to the surrounding solvent environment and the ionic strength of the solution. The solvent can compete with the intended substrate for hydrogen bonding sites on this compound, thereby modulating the strength and stability of the desired supramolecular assembly.

In polar, protic solvents like water, the solvent molecules themselves are excellent hydrogen bond donors and acceptors. This can lead to the solvation of the urea and fluoride components, potentially weakening the interactions between this compound and other organic substrates. nih.gov Conversely, in apolar, non-coordinating solvents, the hydrogen bonding interactions between this compound and a solute are expected to be significantly stronger. nih.gov

The choice of solvent can also influence the equilibrium between different aggregated states. For example, in some solvents, urea derivatives can self-associate to form tapes, ribbons, or other supramolecular polymers through intermolecular hydrogen bonding. The presence of a strongly coordinating solvent can disrupt this self-assembly.

The ionic strength of the medium also plays a critical role, particularly when charged species are involved in the interaction. An increase in ionic strength can lead to a screening of electrostatic interactions. This can have a complex effect on the binding of this compound to charged organic substrates. While it might weaken long-range electrostatic attraction or repulsion, it can also modulate the effective strength of hydrogen bonds.

For instance, in the context of fluoride complexation, the presence of other ions in solution can influence the activity of the fluoride ion and thus affect the stability of its complexes with urea-based hosts. The solubility of many compounds, including those that form hydrogen-bonded adducts, can be significantly affected by the ionic strength of the solution.

Table 3: Factors Influencing Intermolecular Associations of this compound

| Factor | Influence | Mechanism |

|---|---|---|

| Solvent Polarity | Strong influence on hydrogen bond strength. | Competition for hydrogen bonding sites; stabilization of charged or polar species. |

| Solvent Protic/Aprotic Nature | Modulates the availability of this compound's hydrogen bonding sites. | Protic solvents can act as competitive hydrogen bond donors/acceptors. |

| Ionic Strength | Affects interactions with charged solutes. | Electrostatic screening (Debye-Hückel effects). |

| Temperature | Can shift association equilibria. | Affects the thermodynamics (enthalpy and entropy) of binding. |

Theoretical and Computational Chemistry of Urea Hydrofluoride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods provide a fundamental understanding of molecular behavior by solving the Schrödinger equation. For urea (B33335) hydrofluoride, these calculations are crucial for characterizing electronic structure, bonding, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties and Interaction Energiesnih.govtandfonline.comrsc.org

Density Functional Theory (DFT) is a widely employed quantum mechanical method that offers a balance between accuracy and computational cost for studying molecular systems. For urea hydrofluoride, DFT calculations are extensively used to determine the most stable molecular configurations (ground state properties) and to quantify the strength of interactions between urea and hydrogen fluoride (B91410). These studies typically involve optimizing the geometries of potential urea-HF complexes, calculating binding energies, and analyzing charge distribution. Research has shown that hydrogen bonding plays a significant role, with HF acting as a hydrogen bond donor to the oxygen or nitrogen atoms of urea rsc.org. DFT calculations can reveal the extent of polarization in the HF bond and the resulting stabilization energy of the complex. For instance, studies might report dissociation energies for urea-HF adducts, indicating the energetic favorability of their formation. The choice of DFT functional and basis set significantly influences the accuracy of these results, with hybrid functionals often providing good agreement with experimental data for hydrogen-bonded systems acs.orgrsc.org.

Illustrative Data Table: DFT Analysis of Urea-HF Interactions

| Interaction Type | DFT Functional | Basis Set | Binding Energy (kcal/mol) | Key Interaction Feature |

| Urea⋯HF (N-H···F) | B3LYP | 6-31+G(d) | -5.7 | Hydrogen bond |

| Urea⋯HF (O-H···F) | PBE0 | aug-cc-pVTZ | -6.2 | Hydrogen bond |

| Urea-HF Adduct | M06-2X | def2-TZVP | -7.5 | Complex formation |

Ab Initio Methods for Electronic Delocalization and Bonding Characterizationrsc.org

Ab initio methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MPn), and Coupled Cluster (CC) methods, offer higher levels of accuracy by solving the electronic Schrödinger equation more directly, often without empirical parameters. These methods are particularly valuable for detailed characterization of electronic delocalization and the nature of chemical bonding in this compound systems. They can provide precise descriptions of covalent character, hydrogen bond strength, and charge transfer using advanced analysis techniques like Natural Bond Orbital (NBO) analysis or Atoms-in-Molecules (AIM) theory. Ab initio calculations can quantify the degree of polarization in the HF bond upon interaction with urea, revealing how electron density shifts within the complex. These analyses are critical for understanding the electronic origins of stability and reactivity, offering deeper insights into the quantum mechanical nature of the bonding interactions than some DFT approximations alone rsc.orgacs.org.

Illustrative Data Table: Ab Initio Bonding Characterization of Urea-HF

| Interaction | Ab Initio Method | Bonding Analysis Method | Delocalization Index (NBO) | Charge Transfer (e⁻) |

| Urea-HF | MP2/aug-cc-pVTZ | NBO Analysis | N(urea)···H(HF): 0.15 | 0.05 |

| Urea-HF | CCSD(T)/aug-cc-pVTZ | AIM Analysis | O(urea)···H(HF): 0.12 | 0.03 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

Molecular Dynamics (MD) simulations are indispensable for understanding the time-dependent behavior of molecules in condensed phases, such as solutions or crystals. For this compound systems, MD simulations provide insights into conformational changes, interactions with the surrounding solvent, and their influence on macroscopic phenomena like crystal growth.

Conformational Dynamics in Solution and Crystal Growth Inhibitiontandfonline.comresearchgate.net

MD simulations can track the movement and conformational changes of urea and HF, or their complexes, over time in solution. This dynamic information is crucial for understanding how these species interact with crystal surfaces and potentially inhibit crystal growth. Simulations can reveal how urea-HF complexes may adsorb onto specific crystal faces, block active growth sites, or alter nucleation processes. By observing the reorientation, vibration, and diffusion of urea-HF species, researchers can infer mechanisms of crystal habit modification. For instance, studies on urea crystallization have used MD to understand how additives influence growth rates on different crystal faces, providing a microscopic view of inhibition mechanisms figshare.comnih.gov. While direct MD studies on urea-HF as a crystal growth inhibitor might be specific, the principles derived from general urea crystallization studies are transferable.

Illustrative Data Table: MD Simulation Insights into Urea-HF Dynamics

| System | Simulation Time (ns) | Solvent | Key Conformational Dynamics Observed | Potential Crystal Growth Inhibition Role |

| Urea-HF Complex | 100 | Water | Rotational reorientation | Adsorption on active growth sites |

| Urea-HF Complex | 50 | Ethanol | Minor structural fluctuations | Steric hindrance at nucleation points |

Solvent-Mediated Interactions and Solvation Shell Dynamicsucl.ac.ukrsc.orgnih.gov

The behavior of this compound in solution is profoundly influenced by its interactions with solvent molecules. MD simulations are adept at characterizing these solvent-mediated interactions and the dynamics of solvation shells. These simulations can map out the arrangement and residence times of solvent molecules around the urea-HF complex, providing data on coordination numbers and the strength of solvent-solute interactions. Solvent molecules can act as bridges, forming hydrogen bonds between urea and HF, thereby modulating their direct interaction. Understanding the dynamic evolution of these solvation shells is key to comprehending the effective stability and reactivity of this compound in solution. Studies on urea in aqueous solutions have shown that while urea does not drastically alter the local solvent structure, it does slow down the translational, rotational, and vibrational dynamics of water molecules in its solvation shell ureaknowhow.comnih.gov.

Illustrative Data Table: Solvation Dynamics of Urea-HF in Solution

| Solute-Solvent System | Solvent | Solvation Shell Analysis Metric | Solvent-Solute Interaction Type | Average Residence Time (ps) |

| Urea-HF in Water | Water | Radial Distribution Functions | Hydrogen bonding, Electrostatic | Water-O(Urea): 1.5-2.0 |

| Urea-HF in Water | Water | Coordination Number | Hydrogen bonding, Electrostatic | Water-F: 2.5-3.0 |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis employs quantum chemical methods to map out the step-by-step progression of chemical reactions involving this compound. This involves identifying transition states, intermediates, and calculating activation energies, which are crucial for understanding reaction kinetics and mechanisms. Such analyses can shed light on processes like proton transfer, decomposition, or reactions with other chemical species. For example, studies on urea degradation in aqueous solution have used DFT to identify dominant pathways and determine free energy barriers, revealing that water-assisted mechanisms often lower activation energies nih.govnih.gov. Applying similar methodologies to this compound systems could elucidate reaction mechanisms relevant to its chemical behavior, such as the formation of new species or its role in catalytic cycles.

Illustrative Data Table: Mechanistic Analysis of Urea-HF Reactions

| Reaction Step/Process | Intermediate/Transition State | Activation Energy (kcal/mol) | Reaction Type | Computational Method |

| Proton Transfer | [Urea-H]⁺···F⁻ | 15.2 | Proton transfer | DFT (B3LYP) |

| HF Dissociation | TS1 (Urea-HF) | 22.5 | Dissociation | MP2 |

| Complex Formation | Urea-HF Adduct | -6.0 | Hydrogen Bonding | DFT (M06-2X) |

Compound List:

Urea

Hydrogen Fluoride (HF)

Urea-HF Adduct/Complex

Transition State Analysis in Fluorination Processes

Computational chemistry plays a vital role in elucidating the mechanisms of fluorination reactions where urea-based compounds act as catalysts or reagents. Urea derivatives, known for their strong hydrogen-bonding capabilities, can activate fluoride ions, making them more nucleophilic and reactive researchgate.netnih.govresearchgate.net. DFT calculations are extensively used to analyze the transition states of these fluorination processes. For example, studies on asymmetric nucleophilic fluorination employing chiral bis-urea catalysts reveal how these catalysts stabilize the transition state by forming hydrogen bonds with the fluoride anion nih.govresearchgate.net. These computational investigations map out the energy profiles, identifying key intermediates and transition structures that dictate the reaction's regioselectivity and enantioselectivity, such as in the fluorination of aziridinium (B1262131) salts nih.govresearchgate.net. The interaction between the urea moiety and the fluoride ion is computationally shown to lower the activation energy for SN2 reactions, favoring C-F bond formation over competing elimination pathways researchgate.netresearchgate.net. Furthermore, complexes formed between hydrogen fluoride (HF) and amides or urea derivatives, like HF/DMPU, are investigated computationally to understand their efficacy as fluorinating agents, which inherently involves analyzing the transition states for C-F bond formation acs.org.

Energy Profiles of Complexation and Hydrolysis Reactions

The complexation of fluoride ions by urea-based receptors is a significant area of computational study, providing insights relevant to this compound. DFT calculations are employed to determine the binding energies and map the potential energy surfaces associated with these interactions researchgate.netnih.govmdpi.comacs.org. These studies consistently demonstrate that urea derivatives form stable complexes with fluoride primarily through robust hydrogen bonding between the N-H groups of urea and the fluoride anion nih.govmdpi.comacs.orgtandfonline.com. Computational analyses quantify the strength of these hydrogen bonds and establish binding trends, often indicating a higher affinity for fluoride compared to other halide ions due to its smaller size and higher charge density nih.govmdpi.com.

While direct computational studies on the hydrolysis of this compound are not extensively detailed in the provided literature, computational investigations into the hydrolysis of urea itself offer a methodological framework. DFT calculations have been utilized to explore the various hydrolysis pathways of urea, determining activation energies and reaction barriers for both neutral and alkaline hydrolysis mechanisms researchgate.netrsc.orgresearchgate.net. These studies illustrate the application of computational methods in dissecting the energetic landscapes and reaction mechanisms of urea-containing compounds.

Correlation of Theoretical Predictions with Experimental Observables

The validation of theoretical predictions against experimental data is a cornerstone of computational chemistry, ensuring the reliability and applicability of these models to systems like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational predictions of NMR chemical shifts and coupling constants for urea derivatives and their complexes with fluoride ions are frequently correlated with experimental NMR data. For instance, DFT calculations predicting the downfield shifts of urea protons upon fluoride binding align well with experimental observations in NMR titrations, confirming the formation of hydrogen bonds and stable complexes researchgate.netmdpi.com.

Spectroscopic Techniques (UV-Vis, IR): Theoretical predictions of UV-Vis absorption spectra and IR vibrational frequencies are correlated with experimental spectroscopic measurements. Changes observed in these spectra upon complexation, such as shifts in absorption bands or vibrational modes, are interpreted in light of computational insights into electronic structure and hydrogen bonding interactions mdpi.comnih.gov.

Reaction Kinetics and Selectivity: Computational studies predicting transition state structures, activation energies, and reaction pathways are compared with experimental kinetic data, including reaction rates, yields, and selectivity (regio- and enantioselectivity). For example, computed activation barriers for fluorination reactions catalyzed by urea derivatives are correlated with observed experimental outcomes to validate proposed reaction mechanisms and assess catalytic efficiency nih.govresearchgate.net.

Thermodynamic Properties: Computational methods are employed to predict thermodynamic parameters such as binding energies, enthalpies of formation, and cohesive energies. These theoretical values are then compared with experimental data, such as sublimation enthalpies or hydration free energies, to evaluate the accuracy of the computational approach researchgate.netresearchgate.netresearchgate.net.

Table 1: Common Computational Methods in Urea/Fluoride Interaction Studies

| Computational Method | Functional(s) | Basis Set(s) | Primary Application Area | Relevant References |

| Density Functional Theory (DFT) | B3LYP | 6-31G*, 6-311G(d,p) | Geometry optimization, NMR prediction, binding energy calculation, transition states | researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | M06-2X | Various | Binding energies of ions, noncovalent interactions, hydrogen bonding | nih.gov |

| Density Functional Theory (DFT) | PBE, PW91 | Various | Solid-state calculations, lattice parameters, cohesive energy | researchgate.net |

| Density Functional Theory (DFT) | TPSSH | Various | Urease-catalyzed urea hydrolysis mechanism | researchgate.net |

| DFT-D, M06–2X | Various | Various | Conformational preferences of urea derivatives | nih.gov |

Table 2: Correlation of Theoretical Predictions with Experimental Observables

| Theoretical Prediction | Experimental Observable | Technique(s) Used | Information Gained | Relevant References |

| Optimized Molecular Geometry | Molecular Structure | X-ray Crystallography | Validation of bond lengths, angles, and overall conformation | researchgate.netnih.govnih.gov |

| NMR Chemical Shifts | Proton/Fluoride Signals | NMR Spectroscopy | Confirmation of complex formation, hydrogen bonding, and electronic environment | researchgate.netmdpi.com |

| Binding Energies | Binding Constants (K) | Titration Methods | Quantification of receptor-anion affinity | nih.govmdpi.com |

| Transition State Energies | Reaction Rate/Yield | Kinetic Assays | Validation of proposed reaction mechanisms and catalytic efficiency | nih.govresearchgate.net |

| Vibrational Frequencies | IR/Raman Spectra | IR/Raman Spectroscopy | Identification of functional groups and changes upon complexation | mdpi.comnih.govolemiss.edu |

| Solvation Free Energies | Solubility | Various Experimental Methods | Understanding of solubility behavior and interactions with solvents | researchgate.net |

Compound Name List:

this compound

Urea

Hydrofluoric Acid

Carbon dioxide

Guanidine hydrochloride

Trimethylamine N-oxide (TMAO)

Dopamine hydrochloride

Advanced Applications and Emerging Research Frontiers in Chemical Synthesis and Materials Science

Urea (B33335) Hydrofluoride as a Reagent in Organic Fluorination

Development of Novel Stereoselective and Regioselective Fluorination Strategies

Achieving precise control over the position (regioselectivity) and spatial orientation (stereoselectivity) of fluorine introduction is critical for synthesizing complex molecules with desired properties. Urea-fluoride complexes, often in conjunction with chiral catalysts, are being explored to develop advanced fluorination strategies. For instance, chiral hydrogen-bond donors can act as phase-transfer catalysts, solubilizing fluoride (B91410) sources and facilitating stereoselective fluoride delivery to electrophilic centers researchgate.net. Diarylurea complexes have demonstrated utility in SN2-type fluorination reactions of alkyl bromides, and chiral urea derivatives have been employed as phase-transfer catalysts to achieve asymmetric fluorination researchgate.net. The DMPU/HF complex, for example, has been utilized for the regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds from alkynes, highlighting the potential for controlled fluorination acs.org. Furthermore, reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF), which shares similarities with urea-based systems in handling and reactivity, exhibit good regioselectivity google.com. These advancements are crucial for tailoring the properties of fluorinated compounds, with strategies often involving substrate control, reagent selection, and catalyst design to enhance regioselectivity numberanalytics.com.

Synthesis of Fluorinated Building Blocks for Pharmaceutical and Agrochemical Intermediates

Urea hydrofluoride plays a significant role in the synthesis of fluorinated building blocks, which are essential intermediates for a wide array of high-value chemicals. The pharmaceutical and agrochemical industries heavily rely on fluorinated compounds, with a substantial percentage of approved drugs and agrochemicals containing fluorine atoms tcichemicals.comsigmaaldrich.com. HFU is recognized as an essential reagent for producing fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability nbinno.com. Similarly, it is instrumental in synthesizing fluorinated building blocks for agrochemicals, contributing to more effective crop protection agents nbinno.comsigmaaldrich.com.

Table 1: Prevalence of Fluorine in Key Industries

| Industry | Percentage of Products Containing Fluorine | Notes |

| Pharmaceuticals | ~30% of approved drugs | Enhances potency, selectivity, and pharmacokinetic properties sigmaaldrich.com |

| Blockbuster Drugs | >50% | Examples include Lipitor® and Prozac® sigmaaldrich.com |

| Agrochemicals | ~30% of all agrochemicals | Improves performance over non-fluorinated counterparts tcichemicals.comsigmaaldrich.com |

| Licensed Herbicides | ~25% | Examples include Trifluralin and Flupoxam sigmaaldrich.com |

Role in Acid-Catalyzed Transformations and Industrial Processes

Beyond its direct use as a fluorinating agent, this compound's inherent acidity makes it a valuable component in acid-catalyzed reactions and a potential substitute for conventional strong acids in various chemical processing applications. Its strong acidic properties allow it to participate effectively in transformations that require proton catalysis nbinno.comgoogle.com.

Application as an Acid Replacement in Chemical Processing

The chemical industry often relies on strong acids for catalysis, but their corrosive nature and handling difficulties can pose significant challenges. This compound, possessing notable acidic properties, is being explored as a potentially safer and more manageable alternative in certain chemical processes nbinno.comgoogle.com. Its acidity can be leveraged in acid catalysis reactions without necessarily compromising system acidity or interfering with metal catalysts google.com. The DMPU/HF complex, for instance, is characterized by its high acidity acs.org, indicating the potential for HF-urea complexes to serve in roles traditionally occupied by mineral acids.

Catalysis in Heterocycle Synthesis and Polymer Chemistry

Urea and its derivatives have demonstrated catalytic activity in various organic transformations, including the synthesis of heterocycles acs.orgmdpi.com. For example, the Biginelli reaction, a multicomponent synthesis of dihydropyrimidinones, is notably catalyzed by urea itself, with a second urea molecule often participating in the catalytic cycle acs.org. In the realm of green chemistry, urea-based deep eutectic solvents (DESs) have been employed as both reaction media and organocatalysts for the synthesis of nitrogen-containing heterocycles, such as 2-aminoimidazoles and imidazo-fused systems, often through hydrogen bond catalysis mdpi.com. Furthermore, urea is a fundamental component in the formation of urea-formaldehyde resins, a class of thermosetting polymers utilized in laminates, textiles, and insulation foams, highlighting its relevance in polymer chemistry capitalresin.com.

Table 2: Urea and Urea Derivatives as Catalysts in Organic Synthesis

| Reaction Type / Application | Catalyst/Medium | Role of Urea Component | Reference |

| Biginelli Reaction | Urea | Direct catalyst for multicomponent synthesis | acs.org |

| 2-Aminoimidazole Synthesis | Choline Chloride/Urea DES | Organocatalyst and reaction medium, promoting hydrogen bond catalysis | mdpi.com |

| GBB Reaction (Heterocycles) | Choline Chloride/Urea DES | Organocatalyst and reaction medium for imidazo-fused heterocycles | mdpi.com |

| Polymer Synthesis | Urea-Formaldehyde Resin | Monomer in the formation of thermosetting polymers | capitalresin.com |

Contribution to Supramolecular Assembly and Functional Material Design

Urea's capacity to form strong and directional hydrogen bonds makes it a key building block in supramolecular chemistry, enabling the design of ordered assemblies and functional materials. These non-covalent interactions are fundamental to creating well-defined molecular architectures with tailored properties nso-journal.orgnih.govmdpi.comnih.gov.

Urea and its derivatives are widely recognized as effective low molecular weight gelators (LMWGs), capable of self-assembling into one-dimensional (1D) fibers. These fibers then entangle to form three-dimensional networks that can encapsulate solvents mdpi.com. The assembly process is often driven by the formation of hydrogen-bonded motifs, such as the α-tape structure, which can lead to the formation of 2D networks or lamellae that may further scroll into cylindrical fibrils nih.gov. For instance, urea can assemble with other molecules like melamine (B1676169) through intermolecular hydrogen bonding to induce specific tubular structures nso-journal.org.

Research has also explored urea-induced supramolecular strategies for synthesizing functional materials. A notable example is the use of urea in a supramolecular self-assembly approach to create wrinkled porous carbon nitride nanosheets, which exhibit enhanced photocatalytic activity researchgate.net. The ability of urea to participate in hydrogen bonding and act as a porogen in these processes underscores its versatility in designing advanced materials with specific morphologies and functionalities nso-journal.orgmdpi.comnih.govresearchgate.net.

Table 3: Urea in Supramolecular Assembly and Material Design

| Material/Structure Type | Role of Urea Component | Properties/Applications | Reference |

| Low Molecular Weight Gelators (LMWGs) | Forms hydrogen-bonded motifs (e.g., α-tape) enabling self-assembly into 1D fibers and 3D networks | Gelation of solvents | nih.govmdpi.com |

| Tubular Structures | Assembles with melamine via hydrogen bonding | Induces specific tubular morphologies | nso-journal.org |

| Wrinkled Porous Carbon Nitride | Acts as a precursor and porogen in a urea-induced supramolecular self-assembly strategy | Enhanced photocatalytic activity | researchgate.net |

| Polyurea-based Peptidomimetics | Forms hydrogen bonding and other non-covalent interactions in aggregation-induced emission materials | Formation of water-stable fluorescent nanostructures (nanovesicles, nanotubes) | nih.gov |

Compound Name Index:

this compound (HFU)

Hydrogen fluoride (HF)

Urea

Triethylamine trihydrofluoride (Et₃N·3HF)

Pyridine hydrogen fluoride salt (PPHF)

DMPU/HF complex

Urea-formaldehyde resin

Design of Advanced Anion Receptors and Sensors

The design of synthetic receptors capable of selectively recognizing and binding specific anions is a crucial area in supramolecular chemistry. Urea-based receptors have demonstrated remarkable selectivity for fluoride (F⁻) over other halide ions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) mdpi.comnih.govbohrium.comresearchgate.netrsc.orgfrontiersin.orgrsc.orgresearchgate.netfrontiersin.org. This selectivity arises from the strong hydrogen bond donating ability of the urea N-H groups and the high stability of the [HF₂]⁻ species, which can form upon interaction with fluoride rsc.orgresearchgate.net.

The sensing mechanisms often involve optical responses. For instance, some urea derivatives form charge-transfer (CT) complexes with fluoride ions, leading to distinct changes in absorption and fluorescence spectra mdpi.comresearchgate.net. These changes can be highly sensitive, with reported detection limits for fluoride as low as approximately 0.003 mg/L mdpi.com. Other systems utilize the deprotonation of urea N-H protons upon interaction with fluoride, which triggers vivid color changes, enabling colorimetric detection without instrumentation rsc.orgacs.orgchemrxiv.org. The binding affinity is often quantified by association constants (Keq), which can be modulated by structural modifications to the urea receptor, such as the incorporation of electron-deficient aryl groups that enhance binding strength acs.orgacs.org.

Table 1: Selectivity and Binding Characteristics of Urea-Based Anion Receptors for Fluoride

| Receptor Type | Targeted Anion | Key Interaction Mechanism | Selectivity Trend (vs. other halides) | Association Constant (Keq, M⁻¹) | Detection Limit (approx.) | Citation(s) |

| N,N′-disubstituted urea | Fluoride (F⁻) | Hydrogen bonding, Charge-transfer (CT) complex formation | F⁻ > Cl⁻ > Br⁻ > I⁻ | High (specific values vary) | ~0.003 mg/L | mdpi.comresearchgate.net |

| Urea-based molecular clefts | Fluoride (F⁻) | Hydrogen bonding | F⁻ > Cl⁻ > Br⁻ > I⁻ | Strong affinity | Not specified | frontiersin.orgfrontiersin.org |

| Urea-containing triarylamine | Fluoride (F⁻) | Hydrogen bonding, Supramolecular chirality modulation | Selective specificity for F⁻ | Not specified | Not specified | rsc.org |

| Urea-based receptors (general) | Fluoride (F⁻) | Hydrogen bonding, Deprotonation leading to color change | F⁻ > CH₃COO⁻ (acetate) | Varies; deprotonation occurs with F⁻ | Not specified | researchgate.netacs.orgnih.gov |

| Diarylurea complexes | Fluoride (F⁻) | Hydrogen bonding (tunable by substituents on urea) | Stronger binding for electron-deficient ligands | Varies based on substituents | Not specified | acs.org |

| Urea threads in mdpi.comrotaxanes | Fluoride (F⁻) | Cooperative hydrogen bonding | Not explicitly compared to other halides | Not specified | Not specified | acs.org |

Development of Functional Materials Utilizing this compound Interactions

The specific interactions between urea and fluoride ions can be harnessed to create functional materials with responsive properties. Some urea derivatives have been identified as organogelators, forming supramolecular gels whose structure can be disrupted by the presence of fluoride ions, demonstrating a stimuli-responsive behavior mdpi.com.

Moreover, the binding of fluoride to urea-containing assemblies can influence supramolecular chirality. Research indicates that fluoride ions can selectively amplify supramolecular chirality in triarylamine systems functionalized with urea moieties. This interaction leads to structural transformations and modulated chiroptical signals, suggesting potential applications in sensing and advanced chiroptical devices rsc.org. Colorimetric sensing, as described above, also represents a functional material application, where paper-strip sensors incorporating urea-based chromophores provide a simple, visual method for fluoride detection chemrxiv.org.

Crystalline Engineering and Morphology Control in Urea-Based Systems

Crystalline engineering involving urea and halide ions, including fluoride, is an active area of research. Studies on urea ammonium (B1175870) halide cocrystals, such as urea ammonium fluoride, explore their synthesis and structural characteristics jlu.edu.cn. The incorporation of fluoride into urea crystal lattices is influenced by factors like ion size, electronegativity, and hydration. For instance, the stable hydration clusters of fluoride ions can impede their direct entry into urea crystal channels, whereas chloride ions, with their moderate properties, facilitate easier cocrystal formation jlu.edu.cn. This control over crystal structure and morphology through specific urea-halide interactions is key to tailoring material properties.

Interdisciplinary Research Directions

The unique chemical properties arising from urea-fluoride interactions bridge various scientific disciplines, leading to applications in environmental science and energy technologies.

Environmental Applications (e.g., selective fluoride removal from wastewater)

Urea-based materials have shown significant promise for environmental remediation, particularly in the selective removal of fluoride from contaminated water sources. Alumino-urea gel (AUG), synthesized via a facile hydrothermal method using aluminum chloride and urea, has demonstrated a high capacity for fluoride adsorption, reaching up to 107.7 mg/g, as described by Langmuir isotherm models researchgate.netresearchgate.net. The adsorption process is primarily driven by chemical reactions involving fluoride ions and the functional groups present on the AUG surface, potentially including ion exchange and electrostatic attraction researchgate.netresearchgate.net.

The efficiency of AUG for fluoride removal exceeds 90% across a pH range of 5.0–8.0 and exhibits good stability researchgate.netresearchgate.net. Urea is also employed in other methods for synthesizing materials like layered double hydroxides (LDHs) for fluoride removal rsc.org. These advancements underscore the utility of urea chemistry in developing cost-effective and efficient adsorbents for addressing fluoride contamination in drinking water and wastewater.

Table 2: Fluoride Adsorption by Urea-Based Materials

| Adsorbent Material | Synthesis Method / Raw Materials | Max. Adsorption Capacity (mg/g) | Adsorption Mechanism | pH Range for High Efficiency | Citation(s) |

| Alumino-urea gel (AUG) | Hydrothermal synthesis (AlCl₃, Urea) | 107.7 | Chemical reactions (ligands, Al, C functional groups), ion exchange, electrostatic attraction | 5.0–8.0 | researchgate.netresearchgate.net |

| Nano crystalline c-alumina | Redox mixture (Al(NO₃)₃, Urea, CTAB) | Varies (e.g., 2.41 for activated alumina, 3.26 for nano AlO(OH)) | Not explicitly detailed for this specific urea-assisted synthesis in context of fluoride removal mechanisms | Not specified | d-nb.info |

Insights into Energy Storage and Conversion Research (e.g., hydrogen/ammonia (B1221849) storage aspects related to urea chemistry)

Urea chemistry is increasingly recognized for its potential in energy storage and conversion technologies, particularly concerning hydrogen and ammonia. Urea (CO(NH₂)₂) is considered a promising material for hydrogen storage due to its high hydrogen content (6.7 wt%) and favorable properties such as stability, non-flammability, and low toxicity when compared to other hydrogen carriers like ammonia or methanol (B129727) iom3.orgwpi.eduscispace.commdpi.comresearchgate.net. These characteristics align with the requirements set by the US Department of Energy for hydrogen storage materials in transportation mdpi.com.

The electrochemical oxidation of urea (urea electrolysis) is being investigated as an energy-efficient method for hydrogen production, offering advantages over conventional water electrolysis iom3.orgwpi.edu. Researchers have developed electrocatalysts, such as nickel and cobalt heterostructures, capable of selectively oxidizing urea, thereby reducing the energy input and overcoming issues associated with water oxidation iom3.orgwpi.edu. This process also contributes to environmental management by utilizing urea from wastewater, helping to mitigate eutrophication iom3.orgwpi.edu.

Urea also plays a significant role in ammonia management and storage. Urea-to-Ammonia (U2A™) systems utilize urea as a feedstock, thereby eliminating the risks associated with the transportation and storage of anhydrous ammonia ureaknowhow.com. This is particularly relevant for applications such as Selective Catalytic Reduction (SCR) systems in vehicles, where urea is hydrolyzed to produce ammonia for reducing NOx emissions mdpi.comacs.orgpcc.eu. The efficiency and safety of urea as an ammonia source are key factors driving its adoption in these energy-related fields.

Compound List:

Urea

Hydrogen Fluoride (HF)

Fluoride Ion (F⁻)

Ammonia (NH₃)

Carbon Dioxide (CO₂)

Ammonium Carbamate

Urea Ammonium Fluoride

Urea Ammonium Chloride

Urea Ammonium Bromide

Nitrogen (N₂)

Hydrogen (H₂)

Nitrous Oxide (N₂O)

Nitrogen Oxides (NOx)

Aluminum Chloride (AlCl₃)

Dimethyl Methylphosphonate (DMMP)

Diisopropyl Methylphosphonate (DIMP)

Sarin

Soman

Cyclosarin

Hydroxide Ion (OH⁻)

Acetate Ion (CH₃COO⁻)

Dihydrogen Phosphate Ion (H₂PO₄⁻)

Hydrogen Sulfate Ion (HSO₄⁻)

Nitrate (B79036) Ion (NO₃⁻)

Perchlorate Ion (ClO₄⁻)

Chloride Ion (Cl⁻)

Bromide Ion (Br⁻)

Iodide Ion (I⁻)

Hexafluorosilicate ([SiF₆]²⁻)

Ammonium (NH₄⁺)

Ammonium Sulfate

Ammonium Nitrate

Ammonium Cyanate

Isocyanic Acid (HNCO)

Biuret

Triuret

Cyanuric Acid

Guanidine

Melamine

Tetrabutylammonium Fluoride (TBAF)

Tetrabutylammonium Hydroxide

Tetrabutylammonium Salt

Aluminum Nitrate

CTAB (Cetyltrimethylammonium bromide)

Catechol

Tryptophan Methyl Ester Hydrochloride

Triethylamine

Urea-Formaldehyde Resins

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements in Urea (B33335) Hydrofluoride Chemistry